3-Fluoro-5-(1H-pyrazol-1-yl)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7FN2O2 |
|---|---|
Molecular Weight |
206.17 g/mol |
IUPAC Name |
3-fluoro-5-pyrazol-1-ylbenzoic acid |
InChI |
InChI=1S/C10H7FN2O2/c11-8-4-7(10(14)15)5-9(6-8)13-3-1-2-12-13/h1-6H,(H,14,15) |
InChI Key |
FEOAEGKGHUVSET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=CC(=C2)C(=O)O)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 Fluoro 5 1h Pyrazol 1 Yl Benzoic Acid and Its Precursors
Strategies for the Construction of the 1H-Pyrazole Ring System
The formation of the 1H-pyrazole ring is a cornerstone of the synthesis of 3-Fluoro-5-(1H-pyrazol-1-yl)benzoic acid. The most prevalent and versatile methods involve the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.
Cyclocondensation Reactions with Hydrazine Derivatives
The Knorr pyrazole (B372694) synthesis and related cyclocondensation reactions represent the most classical and widely employed methods for constructing the pyrazole ring. chemhelpasap.comname-reaction.comslideshare.netslideshare.netjk-sci.com This strategy involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or a species with equivalent reactivity, leading to the formation of the pyrazole heterocycle through the loss of two molecules of water. chemhelpasap.com
In the context of synthesizing this compound, this can be achieved in two principal ways:
Route A: Condensation of a substituted hydrazine with a 1,3-dicarbonyl compound. This approach would utilize a hydrazine derivative of 3-fluorobenzoic acid, such as 3-fluoro-5-hydrazinylbenzoic acid, which would then be reacted with a suitable 1,3-dicarbonyl compound. The nature of the 1,3-dicarbonyl will determine the substitution pattern on the resulting pyrazole ring.
Route B: Condensation of hydrazine with a 1,3-dicarbonyl derivative of 3-fluorobenzoic acid. In this alternative, a 1,3-dicarbonyl functionality is first installed on the 3-fluorobenzoic acid scaffold. This dicarbonyl intermediate is then reacted with hydrazine or a simple hydrazine derivative to form the pyrazole ring.
The reaction mechanism typically proceeds through the initial formation of a hydrazone with one of the carbonyl groups, followed by an intramolecular condensation and dehydration to yield the stable aromatic pyrazole ring. chemhelpasap.com The regioselectivity of the reaction, which determines the position of substituents on the pyrazole ring, is influenced by the relative reactivity of the two carbonyl groups in the 1,3-dicarbonyl compound and the nature of the substituents on the hydrazine. chemhelpasap.com
| Reactant 1 | Reactant 2 | Key Reaction Type | Product Feature |
| 3-Fluoro-5-hydrazinylbenzoic acid | 1,3-Dicarbonyl compound | Knorr Pyrazole Synthesis | Pyrazole ring formation |
| Hydrazine | 1,3-Dicarbonyl derivative of 3-fluorobenzoic acid | Knorr Pyrazole Synthesis | Pyrazole ring formation |
Alternative Pyrazole Formation Pathways
Beyond the classical Knorr synthesis, other methodologies can be employed for the construction of the pyrazole ring. One notable alternative involves the use of dimethylformamide dimethyl acetal (DMF-DMA). researchgate.netgoogle.comscirp.org This reagent can react with a methyl ketone to form an enaminone intermediate. This enaminone can then undergo a cyclocondensation reaction with a hydrazine derivative to yield the pyrazole.
For the synthesis of this compound, this pathway would likely involve a key intermediate such as 3-fluoro-5-acetylbenzoic acid. The reaction of this intermediate with DMF-DMA would generate the corresponding enaminone, which upon treatment with hydrazine, would cyclize to form the desired pyrazole ring attached to the fluorobenzoic acid moiety.
This method offers an alternative to the direct use of 1,3-dicarbonyl compounds and can be advantageous in certain synthetic contexts. researchgate.net
Approaches for the Introduction of the Fluorine Atom and Benzoic Acid Moiety
The strategic placement of the fluorine atom and the benzoic acid group is critical. These functionalities can either be present in the starting materials before the pyrazole ring formation or be introduced at a later stage onto a pre-existing pyrazole-containing scaffold.
Electrophilic Aromatic Substitution for Fluorination
In a retrosynthetic approach where the pyrazole-substituted benzoic acid is formed first, the fluorine atom can be introduced via electrophilic aromatic substitution. The pyrazole ring, being an electron-donating group, can activate the benzene (B151609) ring towards electrophilic attack. The regioselectivity of the fluorination would be directed by the combined electronic effects of the pyrazole and the carboxylic acid groups.
The reaction would typically employ an electrophilic fluorinating agent such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). nih.gov The conditions for such reactions often involve polar aprotic solvents and may be facilitated by microwave irradiation to reduce reaction times. nih.gov The inherent directing effects of the substituents on the aromatic ring are crucial for achieving the desired 3-fluoro substitution pattern. The enamine-like character of the pyrazole-substituted ring can strongly activate the ortho and para positions relative to the pyrazole nitrogen. nih.gov
Functionalization of Aromatic Rings for Carboxylic Acid Installation
The benzoic acid moiety can be introduced through various standard organic transformations. A common strategy involves the oxidation of a methyl group. For instance, if a synthesis starts with a molecule containing a 3-fluoro-5-methylphenyl group attached to the pyrazole, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid.
Alternatively, the carboxylic acid can be installed via a Grignard reaction followed by carboxylation with carbon dioxide. This would involve the formation of a Grignard reagent from an aryl halide (e.g., 1-(3-bromo-5-fluorophenyl)-1H-pyrazole), which is then quenched with solid carbon dioxide to yield the corresponding benzoic acid after acidic workup.
Another approach is the hydrolysis of a nitrile group. A cyano group can be introduced onto the aromatic ring, for example, via a Sandmeyer reaction from an amino group, and then hydrolyzed to the carboxylic acid under acidic or basic conditions.
Synthesis of Key Intermediates
The successful synthesis of this compound relies on the efficient preparation of key intermediates.
One crucial precursor is 3-fluoro-5-hydrazinylbenzoic acid . This compound can be synthesized from the commercially available 3-amino-5-fluorobenzoic acid. The synthesis involves a diazotization reaction of the amino group with sodium nitrite (B80452) in the presence of a strong acid, followed by reduction of the resulting diazonium salt. A common reducing agent for this transformation is tin(II) chloride. chemicalbook.com
Another set of important intermediates are the 1,3-dicarbonyl derivatives of 3-fluorobenzoic acid . For instance, 3-fluoro-5-acetylbenzoic acid can serve as a precursor. This can be prepared through methods like the Friedel-Crafts acylation of a suitably protected 3-fluorobenzoic acid derivative. From the acetyl derivative, the second carbonyl group can be introduced, for example, by a Claisen condensation with a suitable ester like diethyl oxalate. Alternatively, as mentioned, 3-fluoro-5-acetylbenzoic acid can be reacted with DMF-DMA to generate an enaminone, a direct precursor for pyrazole synthesis. researchgate.net The commercially available 3-fluoro-5-formylbenzoic acid also serves as a valuable starting point. bldpharm.comsigmaaldrich.combiosynth.com
The synthesis of diethyl 2-(3-fluoro-5-carboxyphenyl)malonate or similar malonic esters represents another pathway to a 1,3-dicarbonyl equivalent. While the direct arylation of diethyl malonate with aryl halides can be challenging, methods using palladium catalysis have been developed to facilitate such couplings. chemicalbook.com
| Intermediate Compound | Precursor(s) | Key Transformation(s) |
| 3-Fluoro-5-hydrazinylbenzoic acid | 3-Amino-5-fluorobenzoic acid | Diazotization, Reduction |
| 3-Fluoro-5-acetylbenzoic acid | 3-Fluorobenzoic acid derivative | Friedel-Crafts Acylation |
| Enaminone of 3-fluoro-5-acetylbenzoic acid | 3-Fluoro-5-acetylbenzoic acid, DMF-DMA | Condensation |
| Diethyl 2-(3-fluoro-5-carboxyphenyl)malonate | 3-Bromo-5-fluorobenzoic acid derivative, Diethyl malonate | Palladium-catalyzed cross-coupling |
Preparation of 3-Fluoro-5-(1H-pyrazol-1-yl)benzaldehyde and Related Aldehyde Precursors
The synthesis of the key intermediate, 3-Fluoro-5-(1H-pyrazol-1-yl)benzaldehyde, is a critical step. While direct, specific literature for this exact molecule is sparse, its synthesis can be achieved through established methodologies for N-arylation of pyrazoles. A common and effective strategy involves the nucleophilic aromatic substitution (SNAr) reaction of a highly activated aryl fluoride with pyrazole. For instance, reacting 3,5-difluorobenzaldehyde with pyrazole in the presence of a suitable base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF) can yield the desired product. The strong electron-withdrawing nature of the aldehyde group activates the C-F bond at the 3-position for nucleophilic attack by the pyrazole nitrogen.
Alternatively, transition-metal-catalyzed cross-coupling reactions provide another robust route. A Buchwald-Hartwig or Ullmann condensation reaction between 3-bromo-5-fluorobenzaldehyde and pyrazole can be employed. These reactions typically use a palladium or copper catalyst, respectively, with a suitable ligand and base to facilitate the formation of the C-N bond.
Another versatile method for creating pyrazole aldehydes is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an activated aromatic or heterocyclic ring. For example, N-aroylhydrazones can be cyclized and formylated in a one-pot reaction using a Vilsmeier reagent (a mixture of phosphorus oxychloride and DMF) to yield pyrazole-4-carbaldehydes semanticscholar.org. While this would lead to a different isomer, it highlights a key synthetic tool for this class of compounds semanticscholar.org.
| Method | Reactants | Typical Conditions | Advantages |
| Nucleophilic Aromatic Substitution (SNAr) | 3,5-Difluorobenzaldehyde, Pyrazole | Base (e.g., K2CO3), Solvent (e.g., DMF), Heat | Metal-free, relatively inexpensive reagents. |
| Buchwald-Hartwig Coupling | 3-Bromo-5-fluorobenzaldehyde, Pyrazole | Palladium catalyst (e.g., Pd2(dba)3), Ligand (e.g., Xantphos), Base (e.g., Cs2CO3) | High functional group tolerance, generally high yields. |
| Ullmann Condensation | 3-Bromo-5-fluorobenzaldehyde, Pyrazole | Copper catalyst (e.g., CuI), Ligand (e.g., proline), Base (e.g., K2CO3) | Classic method, often lower cost than palladium catalysis. |
Oxidation Protocols for the Conversion of Aldehydes to Benzoic Acids
The conversion of the aldehyde functional group in 3-Fluoro-5-(1H-pyrazol-1-yl)benzaldehyde to a carboxylic acid is a standard oxidative transformation. A variety of reagents can accomplish this, ranging from classical strong oxidants to milder, more selective modern systems. ncert.nic.in
Strong oxidizing agents like potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid) are highly effective for converting aromatic aldehydes to their corresponding carboxylic acids. jove.com These reactions are typically robust and high-yielding but may not be suitable for substrates with other sensitive, oxidizable functional groups. jove.com
For molecules with sensitive functionalities, milder and more chemoselective oxidation methods are preferred. One such method utilizes Oxone (potassium peroxymonosulfate) in a simple and efficient protocol that provides a valuable alternative to traditional metal-mediated oxidations. organic-chemistry.org Another approach involves using sodium perborate in acetic acid, which is effective for the oxidation of aromatic aldehydes. organic-chemistry.org Biocatalytic methods have also emerged as powerful tools. Aldehyde dehydrogenases (ALDHs), for example, can perform highly chemoselective aerobic oxidation of aldehydes to carboxylic acids in aqueous buffer systems, leaving other oxidizable groups like hydroxyls untouched. nih.gov This enzymatic approach avoids toxic reagents and harsh conditions, aligning with the principles of green chemistry. nih.gov
| Oxidizing Agent/System | Typical Conditions | Selectivity & Remarks | Reference |
| Potassium Permanganate (KMnO4) | Acidic, basic, or neutral media | Strong, non-selective oxidant. Effective for robust substrates. | ncert.nic.in |
| Jones Reagent (CrO3/H2SO4) | Acetone, 0°C to room temp. | Strong oxidant, oxidizes primary alcohols and aldehydes. | ncert.nic.in |
| Oxone (2KHSO5·KHSO4·K2SO4) | Solvent (e.g., DMF), room temp. | Mild, metal-free, and efficient. | organic-chemistry.org |
| N-Hydroxyphthalimide (NHPI) | O2 or air, catalyst | Organocatalytic aerobic oxidation, avoids hazardous oxidants. | organic-chemistry.org |
| Aldehyde Dehydrogenase (ALDH) | Phosphate buffer (pH ~8.5), 40 °C, air | High chemoselectivity, environmentally benign, tolerates various functional groups. | nih.gov |
Derivatization and Functionalization Strategies for this compound Analogs
Further modification of the this compound scaffold allows for the exploration of structure-activity relationships and the fine-tuning of molecular properties. Functionalization can be targeted at several distinct sites within the molecule.
While the N1 position of the pyrazole ring is occupied by the fluorophenyl group, the N2 atom remains available for functionalization. The lone pair of electrons on the N2 nitrogen can be targeted by various electrophiles. Regioselective N-2 functionalization, such as alkylation or acylation, can be achieved under appropriate conditions. cornell.edu For instance, reaction with alkyl halides in the presence of a base can introduce alkyl substituents at the N2 position, leading to the formation of pyrazolium salts. These modifications can significantly alter the electronic properties and steric profile of the heterocyclic ring system.
The carbon atoms of the pyrazole ring (C3, C4, and C5) are amenable to substitution, primarily through C-H functionalization or by building the ring from substituted precursors. nih.gov Transition-metal-catalyzed C-H activation has become a powerful strategy for directly installing new C-C or C-heteroatom bonds onto the pyrazole core, offering a more atom-economical approach than traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.org Depending on the directing groups and reaction conditions, arylation, alkylation, or halogenation can be achieved with a degree of regiocontrol. rsc.org For example, palladium-catalyzed direct arylation can be used to introduce aryl groups at specific positions on the pyrazole ring.
The carboxylic acid group is a versatile functional handle that can be readily converted into a wide range of derivatives. libretexts.org
Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via an activated intermediate yields the corresponding ester.
Amide Formation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This is often facilitated by activating agents such as carbodiimides (e.g., EDC) or by first converting the acid to a more reactive acyl chloride (using thionyl chloride or oxalyl chloride). mdpi.com
Reduction: The carboxylic acid can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are typically required for this transformation. libretexts.org
Acyl Halide Formation: Treatment with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) converts the carboxylic acid into a highly reactive acyl chloride, which is a key intermediate for the synthesis of esters, amides, and other derivatives. libretexts.org
| Target Derivative | Reagents | Reaction Name/Type |
| Ester | R'OH, H+ catalyst | Fischer Esterification |
| Amide | R'R''NH, Coupling Agent (e.g., EDC, HATU) | Amide Coupling |
| Acyl Chloride | SOCl2 or (COCl)2 | Acyl Halogenation |
| Primary Alcohol | LiAlH4 or BH3·THF | Reduction |
Introducing additional substituents onto the phenyl ring requires consideration of the directing effects of the existing groups (fluoro, pyrazolyl, and carboxyl). The carboxylic acid and pyrazolyl groups are electron-withdrawing and act as meta-directors for electrophilic aromatic substitution, while the fluorine atom is an ortho-, para-director. britannica.com All three groups are deactivating, making further electrophilic substitution on the ring challenging. Any substitution would likely be directed to the C2, C4, or C6 positions, but would probably require harsh reaction conditions.
A more viable approach for functionalizing the fluorinated ring is through modern C-H activation/arylation methodologies. nih.gov Palladium-catalyzed reactions, for instance, can selectively functionalize C-H bonds, with regioselectivity often governed by the acidity of the proton or steric factors. nih.gov This allows for the introduction of aryl or other groups at specific positions that may be inaccessible through classical electrophilic substitution. nih.gov Boron-directed cycloaddition reactions also represent a mild and regiospecific route to access functionalized fluoroalkyl-substituted aromatic compounds, which can then be further elaborated. acs.org
Spectroscopic and Structural Elucidation Studies of 3 Fluoro 5 1h Pyrazol 1 Yl Benzoic Acid and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural assignment can be achieved.
¹H NMR spectroscopy provides information on the number and electronic environment of protons in a molecule. For 3-Fluoro-5-(1H-pyrazol-1-yl)benzoic acid, the ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons of the benzoic acid ring and the protons of the pyrazole (B372694) moiety. The acidic proton of the carboxylic acid group is also expected to be present, typically as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.
The expected chemical shifts (δ) are influenced by the electronegativity of the fluorine atom and the nitrogen atoms of the pyrazole ring, as well as the anisotropic effects of the aromatic systems.
Predicted ¹H NMR Data Table
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2' | ~8.10 | d | ~2.5 |
| H-4' | ~7.85 | dd | ~8.5, 2.5 |
| H-6' | ~7.60 | t | ~8.5 |
| H-3 | ~7.95 | d | ~1.8 |
| H-4 | ~6.55 | t | ~2.2 |
| H-5 | ~8.40 | d | ~2.5 |
| COOH | ~13.0 | br s | - |
Disclaimer: The data presented in this table is predictive and based on the analysis of structurally similar compounds.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents. The carbon atom attached to the fluorine will exhibit a large C-F coupling constant.
Predicted ¹³C NMR Data Table
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-1' | ~135.0 |
| C-2' | ~118.0 (d, JCF ≈ 22 Hz) |
| C-3' | ~163.0 (d, JCF ≈ 250 Hz) |
| C-4' | ~125.0 (d, JCF ≈ 3 Hz) |
| C-5' | ~142.0 (d, JCF ≈ 8 Hz) |
| C-6' | ~115.0 (d, JCF ≈ 25 Hz) |
| C-3 | ~141.0 |
| C-4 | ~108.0 |
| C-5 | ~128.0 |
| COOH | ~166.0 |
Disclaimer: The data presented in this table is predictive and based on the analysis of structurally similar compounds.
¹⁹F NMR is a highly sensitive technique used to analyze fluorine-containing compounds. wikipedia.org The chemical shift of the fluorine atom in this compound is expected to be in the typical range for an aryl fluoride. alfa-chemistry.com The signal will likely appear as a multiplet due to coupling with the adjacent aromatic protons.
Predicted ¹⁹F NMR Data
| Fluorine Atom | Predicted Chemical Shift (δ, ppm) |
| Ar-F | ~ -110 to -115 |
Disclaimer: The data presented in this table is predictive and based on the analysis of structurally similar compounds, with chemical shifts referenced to CFCl₃.
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between the coupled protons on the benzoic acid ring (H-2', H-4', H-6') and between the protons on the pyrazole ring (H-3, H-4, H-5). sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom in the structure. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between carbon and proton atoms. HMBC is crucial for connecting the different fragments of the molecule. For instance, correlations would be expected between the pyrazole protons (H-3, H-5) and the C-5' of the benzoic acid ring, confirming their connectivity. Correlations between the aromatic protons and the carboxylic carbon would also be observed. youtube.com
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₀H₇FN₂O₂), the expected exact mass can be calculated.
Predicted HRMS Data
| Ion | Calculated Exact Mass [M+H]⁺ |
| [C₁₀H₈FN₂O₂]⁺ | 207.0564 |
Disclaimer: The data presented in this table is calculated based on the molecular formula.
The fragmentation pattern in the mass spectrum would likely show characteristic losses. For example, the loss of water (H₂O) from the carboxylic acid group, followed by the loss of carbon monoxide (CO), is a common fragmentation pathway for benzoic acids. nist.gov The pyrazole ring may also fragment in a characteristic manner.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In the context of this compound, MS/MS provides crucial information for confirming the connectivity of the different structural motifs.
The fragmentation of the molecular ion is initiated by techniques such as collision-induced dissociation (CID). For deprotonated benzoic acid and its derivatives, a characteristic fragmentation pathway is the loss of carbon dioxide (CO2) sci-hub.se. In positive ion mode, the protonated molecular ion of benzoic acid, [M+H]+, typically undergoes fragmentation through the loss of a water molecule, followed by the loss of carbon monoxide fu-berlin.de.
The fragmentation pattern of this compound is predicted to be a composite of the characteristic fragmentation of its constituent parts: the fluorobenzoic acid moiety and the pyrazole ring. The initial ionization would produce a molecular ion, [M]+•. Key fragmentation pathways would likely include:
Loss of the Carboxyl Group: A common fragmentation for benzoic acids is the cleavage of the C-C bond between the phenyl ring and the carboxyl group, leading to the loss of •COOH (45 Da) or CO2 (44 Da) from the deprotonated molecule sci-hub.sedocbrown.inforesearchgate.net.
Cleavage of the Pyrazole Ring: Pyrazole rings are known to fragment via the expulsion of stable molecules like hydrogen cyanide (HCN) or a nitrogen molecule (N2) researchgate.net.
Cleavage between the Rings: The bond linking the pyrazole and the fluorophenyl ring can also cleave, leading to fragments corresponding to each of the ring systems.
The presence of the fluorine atom and the pyrazole ring influences the fragmentation, and the relative abundances of the fragment ions provide a unique fingerprint for the molecule. The fragmentation of related N-aryl pyrazoles and substituted benzoic acids supports these predicted pathways niscpr.res.innist.govlibretexts.org.
Table 1: Predicted Tandem Mass Spectrometry (MS/MS) Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z (Predicted) |
| 206 ([M]+•) | [C9H6FN2]+ | CO + H2O | 160 |
| 206 ([M]+•) | [C10H6FN2O]+ | OH | 189 |
| 206 ([M]+•) | [C9H6FN2]+ | COOH | 161 |
| 205 ([M-H]-) | [C9H5FN2]- | CO2 | 161 |
| 206 ([M]+•) | [C7H4F-COOH]+ | C3H2N2 | 140 |
| 206 ([M]+•) | [C6H4F-N-C3H3N2]+ | COOH | 161 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its carboxylic acid, fluorinated aromatic ring, and pyrazole moieties.
The spectrum of benzoic acid itself displays a very broad absorption band for the O-H stretching vibration of the carboxylic acid, typically in the range of 3300-2500 cm⁻¹, which is a result of hydrogen bonding rsc.orgdocbrown.info. The C=O stretching vibration of the carboxylic acid gives rise to a strong, sharp peak, usually found between 1700 and 1680 cm⁻¹ for aryl carboxylic acids rsc.org.
For this compound, the key expected vibrational modes are:
O-H Stretch: A broad band in the region of 3300-2500 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group docbrown.inforesearchgate.net.
C-H Aromatic Stretch: Absorptions typically appear just above 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption band for the carbonyl group of the carboxylic acid, expected around 1700-1680 cm⁻¹ rsc.org.
C=C Aromatic Stretch: Several bands of variable intensity in the 1625-1465 cm⁻¹ region.
C-F Stretch: A strong absorption band typically found in the 1250-1000 cm⁻¹ region.
C-O Stretch: Bands associated with the carboxylic acid C-O bond are expected in the 1320-1210 cm⁻¹ range docbrown.info.
Pyrazole Ring Vibrations: The pyrazole ring will have its own set of characteristic stretching and bending vibrations, contributing to the fingerprint region of the spectrum nih.govnih.gov. For example, N-substituted pyrazoles show characteristic bands in the 1553-1452 cm⁻¹ region nih.gov.
O-H Bend: An out-of-plane bending vibration for the carboxylic acid O-H group can be observed around 960-900 cm⁻¹ docbrown.info.
The combination of these bands provides strong evidence for the presence of all the constituent functional groups within the molecule.
Table 2: Characteristic Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |
| Carboxylic Acid | C=O Stretch | 1700 - 1680 | Strong, Sharp |
| Aromatic/Pyrazole | C=C/C=N Stretch | 1625 - 1450 | Medium to Strong |
| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Strong |
| Aryl-Fluoride | C-F Stretch | 1250 - 1000 | Strong |
| Carboxylic Acid | O-H Bend | 960 - 900 | Medium, Broad |
X-ray Crystallography for Solid-State Molecular Geometry and Conformation
X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and intermolecular interactions. For this compound, a single-crystal X-ray diffraction study would reveal its molecular geometry, conformation, and how the molecules pack together in the crystal lattice.
Based on studies of similar structures, several key features can be anticipated:
Hydrogen-Bonded Dimers: Carboxylic acids very commonly form centrosymmetric dimers in the solid state, where two molecules are held together by a pair of strong O-H···O hydrogen bonds between their carboxyl groups nih.govresearchgate.net.
Intermolecular Interactions: In addition to the primary carboxylic acid dimers, other weaker intermolecular interactions are expected to play a significant role in the crystal packing. These can include C-H···O and C-H···F hydrogen bonds nih.govacs.orgresearchgate.net. The fluorine atom, being electronegative, can act as a hydrogen bond acceptor.
Molecular Conformation: X-ray analysis would determine the dihedral angles between the planes of the benzoic acid ring and the pyrazole ring, as well as the orientation of the carboxylic acid group relative to the aromatic ring. In many substituted benzoic acids, the carboxylic acid group is twisted out of the plane of the benzene (B151609) ring nih.govuc.pt. Studies on co-crystals of pyrazoles and benzoic acids have shown that the pyrazole rings themselves typically exhibit standard geometries rsc.orgfu-berlin.de.
Stacking Interactions: Pi-stacking interactions between the aromatic and heterocyclic rings of adjacent molecules may also contribute to the stability of the crystal structure researchgate.net.
The crystal structure of 3,5-difluorobenzoic acid, for instance, shows the formation of hydrogen-bonded dimers and additional C-H···O interactions that stabilize the packing researchgate.net. Similarly, studies on co-crystals of pyrazoles and benzoic acids reveal the formation of tetramer units through N-H···O and O-H···N hydrogen bonds rsc.orgfu-berlin.de. These findings suggest a rich variety of non-covalent interactions that likely dictate the solid-state architecture of this compound.
Table 3: Expected Structural Parameters from X-ray Crystallography of this compound
| Structural Feature | Description | Expected Observation |
| Primary Interaction | Hydrogen Bonding | Formation of centrosymmetric dimers via O-H···O bonds between carboxylic acid groups. |
| Secondary Interactions | Hydrogen Bonding | Presence of C-H···O and C-H···F interactions influencing crystal packing. |
| Conformation | Dihedral Angles | Non-coplanar arrangement between the phenyl and pyrazole rings, and between the phenyl ring and the carboxyl group. |
| Packing Motif | Supramolecular Assembly | Layered or herringbone structures stabilized by a network of hydrogen bonds and potential π-stacking. |
Computational Chemistry and in Silico Modeling of 3 Fluoro 5 1h Pyrazol 1 Yl Benzoic Acid Systems
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the interaction between a small molecule ligand and a protein receptor. The goal is to identify the correct binding geometry and estimate the binding affinity, typically expressed as a binding energy score (e.g., in kcal/mol).
For 3-Fluoro-5-(1H-pyrazol-1-yl)benzoic acid, docking studies would involve selecting potential protein targets based on the known biological activities of similar pyrazole-based compounds. Pyrazole (B372694) derivatives have been identified as inhibitors of various enzymes, including kinases, proteases, and DNA gyrase. nih.govjohnshopkins.edunih.gov For instance, studies on related pyrazole derivatives have shown inhibitory activity against targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2), which are significant in cancer therapy. nih.gov
A typical docking simulation would place the this compound molecule into the active site of a target protein. The software, such as AutoDock, would then explore various conformations and orientations of the ligand, scoring each based on a force field. The results would highlight the most stable binding mode and the specific interactions that stabilize the complex. Key interactions would likely involve:
Hydrogen Bonds: The carboxylic acid group is a strong hydrogen bond donor and acceptor, likely interacting with polar amino acid residues (e.g., Arginine, Serine, Tyrosine) in the active site. The pyrazole nitrogens can also act as hydrogen bond acceptors.
Hydrophobic Interactions: The phenyl ring provides a surface for hydrophobic and π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.
Halogen Bonds: The fluorine atom can participate in halogen bonding or other electrostatic interactions, potentially enhancing binding affinity and selectivity.
The findings from such a study can be summarized in a table, providing a quantitative and qualitative assessment of the molecule's potential as an inhibitor for various targets.
Table 1: Representative Molecular Docking Results for this compound Against Plausible Protein Targets (Note: This data is illustrative, based on typical results for analogous compounds.)
| Protein Target (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| CDK2 (e.g., 2VTO) | -10.4 | Lys33, Gln131 | Hydrogen Bond |
| Leu83, Phe80 | Hydrophobic | ||
| VEGFR-2 (e.g., 2QU5) | -10.1 | Cys919, Asp1046 | Hydrogen Bond |
| Val848, Leu1035 | Hydrophobic | ||
| DNA Gyrase (e.g., 2XCT) | -9.8 | Arg76, Asp73 | Hydrogen Bond (with Carboxylate) |
| Ala47, Pro79 | van der Waals |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical structure) to an activity endpoint, such as an IC₅₀ or GI₅₀ value.
To build a QSAR model for a class of compounds including this compound, a dataset of structurally similar molecules with experimentally measured biological activity against a specific target (e.g., a particular kinase) would be required. nih.gov The process involves:
Data Set Preparation: A training set of diverse pyrazole-benzoic acid derivatives with known activities is compiled.
Descriptor Calculation: For each molecule, a wide range of molecular descriptors is calculated. These can be 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), or 3D (e.g., steric fields, electrostatic fields).
Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build an equation linking a subset of these descriptors to the biological activity.
Validation: The model's predictive power is tested using an external set of compounds (test set) not used in model creation.
A 3D-QSAR study, for example, would generate contour maps indicating which regions of the molecule are sensitive to steric, electrostatic, or hydrophobic modifications. nih.gov For this compound, a QSAR model might reveal that:
Electro-negativity at position 3 of the benzoic acid ring (where the fluorine is) is critical for activity.
A hydrogen bond acceptor at the pyrazole ring enhances binding.
The steric bulk around the benzoic acid moiety needs to be optimized to fit into the target's binding pocket.
This information provides a pharmacophore understanding that is invaluable for designing new, more potent analogs. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
While docking predicts a static binding pose, conformational analysis and molecular dynamics (MD) simulations provide insight into the molecule's flexibility and behavior over time. A molecule's biological activity is often dependent on its ability to adopt a specific low-energy three-dimensional shape (conformation) that is complementary to its target's binding site.
Conformational Analysis for this compound would explore the rotational freedom around the single bonds, particularly the bond connecting the phenyl and pyrazole rings. The key parameter is the dihedral angle between the planes of the two rings. Crystal structure analysis of similar compounds, such as 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid, shows that the pyrazole and benzoic acid rings are significantly twisted relative to each other, with dihedral angles around 53.1°. nih.gov Theoretical calculations on related flexible pyrazolone (B3327878) derivatives have been used to compare folded versus open conformations, revealing the most stable states in both solid and gaseous phases. bohrium.com For the title compound, a folded conformation might be stabilized by intramolecular interactions, while an extended conformation could be preferred in a protein binding site.
Molecular Dynamics (MD) Simulations take this a step further by simulating the movement of atoms and molecules over time based on classical mechanics. An MD simulation of this compound, either in a solvent like water or bound to a protein, would reveal:
The range of accessible conformations and their relative energies.
The stability of key intramolecular and intermolecular hydrogen bonds.
The dynamic behavior of the ligand within the protein's active site, confirming the stability of a docked pose.
The results of such simulations are often analyzed by plotting properties like the Root Mean Square Deviation (RMSD) over time to assess the stability of the system.
Electronic Structure Calculations (e.g., Density Functional Theory)
Electronic structure calculations, particularly Density Functional Theory (DFT), provide a deep understanding of a molecule's properties based on its electron distribution. DFT is used to calculate optimized molecular geometry, vibrational frequencies, and a host of electronic properties that govern chemical reactivity. nih.govnih.gov
For this compound, DFT calculations at a level like B3LYP would yield critical data:
Optimized Geometry: The most stable 3D structure with precise bond lengths and angles. Studies on similar molecules like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid show that such systems tend to adopt a near-planar conformation to maximize conjugation. manchesterorganics.com
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap implies lower reactivity. For pyrazole derivatives, this gap is a crucial parameter for evaluating their potential in electronic applications and their stability. nih.gov
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), often around the carboxylic acid oxygens and the fluorine atom. Blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). This map is invaluable for predicting sites of non-covalent interactions, especially hydrogen bonding. johnshopkins.edumanchesterorganics.com
Table 2: Representative DFT-Calculated Properties for this compound (Note: This data is illustrative, based on typical results for analogous compounds.)
| Property | Predicted Value | Significance |
| Total Energy (Gas Phase) | -813.5 au | Baseline for thermodynamic stability comparisons. |
| HOMO Energy | -6.8 eV | Indicates electron-donating ability. |
| LUMO Energy | -2.1 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Reflects chemical stability and low reactivity. nih.gov |
| Dipole Moment | 3.5 Debye | Measures overall polarity, influencing solubility and interactions. |
In Silico ADMET Profiling for Drug-likeness Assessment
Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction provides an early-stage assessment of a molecule's pharmacokinetic and safety profile, helping to identify potential liabilities before costly synthesis and testing. semanticscholar.orgarabjchem.org
For this compound, various online tools and software (e.g., SwissADME, pkCSM) can predict a range of properties. johnshopkins.edusemanticscholar.org Key parameters include:
Lipinski's Rule of Five: A rule of thumb to evaluate drug-likeness. It assesses molecular weight, logP (lipophilicity), hydrogen bond donors, and hydrogen bond acceptors. Compounds that comply are more likely to be orally bioavailable.
Aqueous Solubility (logS): Predicts how well the compound dissolves in water, which is crucial for absorption.
Human Intestinal Absorption (HIA): Estimates the percentage of the compound that will be absorbed from the gut.
Blood-Brain Barrier (BBB) Permeability: Predicts whether the compound can cross into the central nervous system. This is desirable for CNS targets but undesirable for peripherally acting drugs.
Cytochrome P450 (CYP) Inhibition: Predicts if the compound is likely to inhibit major drug-metabolizing enzymes, which can lead to adverse drug-drug interactions. benthamdirect.com
An in silico ADMET profile helps to flag potential issues early, guiding the design of derivatives with more favorable drug-like properties.
Table 3: Representative In Silico ADMET Profile for this compound (Note: This data is illustrative, based on typical predictions for analogous compounds.)
| ADMET Property | Predicted Value/Classification | Implication for Drug-likeness |
| Molecular Weight | 206.18 g/mol | Compliant with Lipinski's Rule (< 500) |
| logP (Lipophilicity) | 1.9 | Compliant with Lipinski's Rule (< 5) |
| H-Bond Donors | 2 (COOH, pyrazole-NH) | Compliant with Lipinski's Rule (≤ 5) |
| H-Bond Acceptors | 4 (F, N, N, C=O) | Compliant with Lipinski's Rule (≤ 10) |
| Lipinski's Rule Violations | 0 | Good oral bioavailability predicted |
| Aqueous Solubility (logS) | -2.5 | Moderately soluble |
| GI Absorption | High | Likely well-absorbed from the gut |
| BBB Permeant | No | Unlikely to cause central nervous system side effects |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform |
| AMES Toxicity | No | Predicted to be non-mutagenic |
Structure Activity Relationship Sar Investigations of 3 Fluoro 5 1h Pyrazol 1 Yl Benzoic Acid Derivatives
Impact of Fluorine Position and Substitution Patterns on Biological Activity
The introduction of fluorine into pharmacologically active molecules is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability. In the context of pyrazole-containing compounds, the position and pattern of fluorine substitution on the aromatic rings are critical determinants of biological activity.
While direct SAR studies on 3-fluoro-5-(1H-pyrazol-1-yl)benzoic acid are not extensively documented in publicly available research, insights can be drawn from related series, such as pyrazol-5-yl-benzamide derivatives developed as succinate (B1194679) dehydrogenase inhibitors (SDHIs) for antifungal applications. In these series, the nature and position of halogen substituents on the benzene (B151609) ring significantly modulate efficacy. For instance, in a series of N-(4-fluoro-pyrazol-5-yl)-benzamide and N-(4-chloro-pyrazol-5-yl)-benzamide derivatives, various substitutions on the benzamide (B126) part were explored. nih.gov The presence and location of these groups were found to be crucial for potent inhibition of fungal growth.
Research on other classes of bioactive pyrazoles, such as fluoro-substituted pyrazolylpyrazolines, has also highlighted the importance of the fluorine atom's placement. A study on novel pyrazolylpyrazolines demonstrated that compounds featuring a fluorine atom on a phenyl ring attached to the pyrazoline core exhibited significant antimalarial and antitubercular activities. nih.gov
Influence of Pyrazole (B372694) Ring Substitution on Efficacy and Selectivity
Substitutions on the pyrazole ring are a key area of SAR exploration for modulating the efficacy and selectivity of pyrazole-based inhibitors. In studies of pyrazol-5-yl-benzamide derivatives as potential SDHIs, modifications to the pyrazole moiety have been shown to have a profound impact on antifungal activity.
For example, in a series of novel pyrazol-5-yl-benzamides, the introduction of different substituents on the pyrazole ring was a critical part of the optimization process. One study designed and synthesized a series of these compounds by strategically modifying the groups on the pyrazole. The resulting derivatives were evaluated for their activity against various fungal pathogens, with some compounds showing excellent potency. acs.org
Another study focused on pyrazol-5-yl-benzamide derivatives containing an oxazole (B20620) group. The bioassay results indicated that substitutions on the pyrazole ring were crucial for achieving high antifungal activity against several plant pathogens. nih.gov The most active compounds from this series demonstrated potent inhibition of Sclerotinia sclerotiorum. nih.gov
The table below presents the in vitro antifungal activity (EC50) of selected pyrazol-5-yl-benzamide derivatives against Sclerotinia sclerotiorum, illustrating the effect of pyrazole ring substitutions.
| Compound | Pyrazole Ring Substituent (R) | EC50 (mg/L) against S. sclerotiorum |
| C13 | Oxazole-containing moiety | 0.69 |
| C14 | Oxazole-containing moiety | 0.26 |
| C16 | Oxazole-containing moiety | 0.95 |
| Boscalid | (Reference Compound) | 0.96 |
Data sourced from a study on pyrazol-5-yl-benzamide derivatives as potential SDH inhibitors. nih.gov
These findings underscore the principle that even small changes to the substituents on the pyrazole ring can lead to significant differences in biological activity and target selectivity.
Role of the Carboxylic Acid Functionality in Molecular Recognition
The carboxylic acid group is a common feature in many biologically active compounds, where it often acts as a key pharmacophore by participating in crucial interactions with target proteins, such as hydrogen bonding and ionic interactions. In the context of this compound, the carboxylic acid is expected to play a significant role in molecular recognition.
While direct evidence for the role of the carboxylic acid in this specific scaffold is limited in the available literature, its importance can be inferred from related classes of compounds. For instance, in many enzyme inhibitors, a carboxylic acid moiety mimics the substrate or binds to a positively charged residue (e.g., arginine or lysine) in the active site.
Stereochemical Considerations and Chiral Influences on SAR
While the core structure of this compound is achiral, the introduction of chiral centers through substitution can lead to stereoisomers with potentially different biological activities. The spatial arrangement of substituents can significantly affect how a molecule fits into a binding site, leading to differences in potency, selectivity, and metabolic stability between enantiomers or diastereomers.
In a study investigating chiral mandelic acid derivatives with a 1,3,4-oxadiazole (B1194373) thioether moiety, it was found that the stereoconfiguration had a substantial impact on antifungal activity. The S-configuration enantiomers consistently showed higher potency against several fungal strains compared to their R-configuration counterparts. researchgate.net This demonstrates that for chiral derivatives, the specific stereochemistry is a critical factor in determining biological efficacy.
Development of Predictive Models for Enhanced Bioactivity
Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are valuable tools in modern drug discovery and agrochemical research. These models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors that correlate with activity, QSAR models can guide the design of new, more potent compounds and reduce the need for extensive synthesis and screening.
In the field of pyrazole-based inhibitors, molecular docking simulations, a key component of computational modeling, have been employed to understand the binding modes of active compounds. For example, in the study of pyrazol-5-yl-benzamide derivatives as SDHIs, molecular docking revealed that the most potent compounds formed specific hydrogen bonds and p-π interactions with key amino acid residues in the enzyme's active site. acs.org These computational insights provide a rationale for the observed SAR and can be used to predict the activity of new designs.
While a specific, published QSAR model for this compound derivatives was not identified in the searched literature, the use of such predictive tools would be a logical next step in the rational design of more effective analogs. By combining experimental SAR data with computational modeling, a more comprehensive understanding of the structural requirements for high bioactivity can be achieved.
Molecular and Cellular Mechanisms of Action of 3 Fluoro 5 1h Pyrazol 1 Yl Benzoic Acid Derivatives
Inhibition of Essential Cellular Processes
Beyond specific protein targets, the mechanism of action for many pyrazole (B372694) derivatives involves the broader disruption of fundamental cellular machinery, particularly in microorganisms.
Inhibition of Fatty Acid Biosynthesis (FAB): A key antibacterial mechanism for some 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives is the inhibition of fatty acid biosynthesis (FAB). nih.gov This has been confirmed by CRISPRi studies, which allow for the specific identification of the targeted pathway. nih.gov Computational analyses further support this by predicting favorable binding interactions between the pyrazole compounds and essential FAB enzymes like FabG and FabK. digitellinc.com
Broad-Spectrum Inhibition: Investigations into other potent antibacterial pyrazole derivatives have indicated a wide range of inhibitory effects on the synthesis of macromolecules, suggesting that they may act on multiple targets that have a global impact on bacterial cell function. nih.gov This can include the inhibition of enzymes like DNA gyrase and topoisomerase IV, which are essential for DNA replication. nih.gov
A primary mode of action for several bactericidal pyrazole derivatives is the physical disruption of the bacterial cell membrane. nih.govmdpi.com This mechanism is distinct from the inhibition of specific enzymes and is characterized by the rapid permeabilization of the cell envelope. This membrane damage leads to the leakage of essential intracellular contents, such as DNA and proteins, ultimately causing cell death. mdpi.com The bactericidal effect of these compounds is often directly correlated with their ability to act as membrane disruptors. mdpi.com
Cellular Effects Leading to Biological Outcomes
The molecular interactions and process inhibitions described above translate into observable cellular effects that determine the ultimate biological outcome, such as cell death or the inhibition of proliferation.
Induction of Apoptosis: A common cellular outcome of treatment with various pyrazole derivatives in cancer cells is the induction of programmed cell death, or apoptosis. nih.gov This can be triggered through multiple avenues, including the activation of extrinsic death receptor pathways (e.g., TRAIL-R1/R2) nih.gov, the generation of intracellular reactive oxygen species (ROS) leading to caspase activation nih.gov, or damage to the mitochondria, which initiates the intrinsic apoptotic pathway. mdpi.com
Cell Cycle Arrest: Many pyrazole compounds have been shown to halt the cell division cycle at specific checkpoints. mdpi.com A frequent observation is an arrest in the G2/M phase, which is often a direct consequence of the disruption of microtubule dynamics by tubulin-inhibiting derivatives. mdpi.comnih.gov Arrest has also been noted in the S phase of the cell cycle. mdpi.com
Bactericidal and Bacteriostatic Activity: In bacteria, the inhibition of essential biosynthetic pathways or the destruction of the cell membrane leads to either the killing of the bacteria (bactericidal effect) or the inhibition of their growth and replication (bacteriostatic effect). mdpi.comnih.gov Time-kill assays confirm that membrane-disrupting compounds are often rapidly bactericidal. mdpi.com
Data Tables
Table 1: Selected Molecular Targets of Pyrazole Derivatives
| Molecular Target | Mechanism | Derivative Class | Reference(s) |
|---|---|---|---|
| Succinate (B1194679) Dehydrogenase (SDH) | Inhibition | Pyrazol-5-yl-benzamide | nih.gov, acs.org |
| 14-3-3 Proteins | Stabilization of Protein-Protein Interaction | Pyrazolone (B3327878) / Pyrazole | nih.gov, nih.gov |
| NAMPT | Allosteric Activation | Pyrazole-based N-PAMs | nih.gov, researchgate.net |
| Tubulin | Inhibition of Polymerization | Pyrazole derivatives | mdpi.com, mdpi.com |
| Fatty Acid Biosynthesis (FAB) | Inhibition | 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid | nih.gov |
| TRAIL-R1 / TRAIL-R2 | Upregulation | Pyrazole thiourea (B124793) | nih.gov |
Table 2: Antibacterial Activity of Selected 4-{[3-(4-Trifluoromethylphenyl)-4-formyl]-1H-pyrazol-1-yl}benzoic Acid Hydrazone Derivatives
| Compound | Substituent on Hydrazone | MIC (µg/mL) vs. S. aureus (Sa92) | MIC (µg/mL) vs. B. subtilis | Reference(s) |
|---|---|---|---|---|
| 12 | 2,4-dichloro-phenyl | 0.39 | 1.56 | nih.gov |
| 13 | 3-chloro-2-fluoro-phenyl | 0.78 | 3.125 | nih.gov |
| 17 | 4-nitro-phenyl | 0.78 | 6.25 | nih.gov |
| 59 | 3-fluoro-5-trifluoromethyl-aniline | <0.39 | <0.39 | nih.gov |
| 79 | 2,3,5,6-tetrafluoro-aniline | 0.78 | 0.78 | nih.gov |
Note: Data is illustrative and sourced from published research. Sa92 refers to Methicillin-resistant Staphylococcus aureus ATCC 33592.
Apoptosis Induction in Eukaryotic Cells
Derivatives of pyrazole have demonstrated significant potential in cancer therapy by triggering programmed cell death, or apoptosis, in malignant cells. The molecular mechanisms are often multifaceted, involving the activation of key cellular pathways that lead to cell demise.
Research on various pyrazole derivatives has shown that they can initiate apoptosis through both intrinsic and extrinsic pathways. A common mechanism involves the generation of reactive oxygen species (ROS) within the cancer cells. This oxidative stress can lead to the activation of caspase-3, a critical executioner caspase in the apoptotic cascade. The activation of caspase-3 is a point of convergence for multiple apoptotic signals and is responsible for the cleavage of various cellular substrates, ultimately leading to the characteristic morphological changes of apoptosis. nih.govnih.gov
Furthermore, pyrazole derivatives have been found to modulate the expression of proteins belonging to the Bcl-2 family, which are key regulators of apoptosis. For instance, some derivatives cause a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential and facilitates the release of cytochrome c, which in turn activates the caspase cascade. Studies on 1,3,5-trisubstituted-1H-pyrazole derivatives have shown their ability to decrease Bcl-2 gene expression while increasing the expression of Bax, p53, and Caspase-3, suggesting a multi-pronged attack on cancer cell survival mechanisms. ekb.eg
The table below summarizes the cytotoxic activity of various pyrazole derivatives against different cancer cell lines, providing an indication of their potential to induce apoptosis. It is important to note that these are related compounds, and specific data for 3-Fluoro-5-(1H-pyrazol-1-yl)benzoic acid was not available in the reviewed literature.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Breast) | 14.97 | nih.gov |
| Pyrazole-Thiazol-4-one Hybrid (9g) | MDA-MB-231 (Breast) | 0.62 | nih.gov |
| Pyrazole-Thiazol-4-one Hybrid (9k) | MDA-MB-231 (Breast) | 1.14 | nih.gov |
| 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivative (14) | BJAB (B-cell lymphoma) | Potent Activity | nih.gov |
| Pyrimidine-bridged combretastatin (B1194345) derivative (35) | MCF-7 (Breast) | 3.38 | ekb.eg |
This table presents data for pyrazole derivatives structurally related to this compound to illustrate the general anti-cancer potential of this class of compounds.
Morphological Changes in Microbial Cells
In addition to their anticancer properties, pyrazole derivatives have emerged as a promising class of antimicrobial agents. Their mechanism of action against microbial cells often involves the disruption of cellular integrity, leading to distinct morphological changes and, ultimately, cell death.
Studies on pyrazole-containing compounds have indicated that a primary mode of antibacterial action is the permeabilization of the bacterial cell membrane. nih.gov This disruption of the cell envelope leads to the leakage of intracellular components, such as ions and metabolites, and a loss of the proton motive force, which is essential for cellular energy production. Electron microscopy studies of bacteria treated with pyrazole-containing peptidomimetics have revealed significant damage to the cell wall, leading to cytosol leakage and cell lysis. nih.gov
The antibacterial efficacy of pyrazole derivatives has been demonstrated against a range of pathogenic bacteria, including drug-resistant strains. The table below presents the minimum inhibitory concentration (MIC) values for several fluorophenyl-substituted pyrazole derivatives against various bacterial strains. This data, while not specific to this compound, highlights the potential of this chemical class as antimicrobial agents.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 3,5-dichloro-4-fluoro derivative (31) | S. aureus ATCC 33591 | 0.5 | nih.gov |
| 3-chloro-4-methyl derivative (6) | S. aureus | 3.12-6.25 | nih.gov |
| Bis(trifluoromethyl)aniline derivative (8) | S. aureus | 0.78 | nih.gov |
| Pyrazole-containing peptidomimetic (50) | S. aureus | 4 | nih.gov |
| Pyrazole-containing peptidomimetic (50) | P. aeruginosa | 8 | nih.gov |
This table showcases the antimicrobial potential of pyrazole derivatives that are structurally related to this compound.
Role of Fluorine in Enhancing Target Affinity and Metabolic Stability
The strategic incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance their pharmacological properties. In the context of this compound derivatives, the fluorine atom is expected to play a crucial role in improving both target affinity and metabolic stability.
Fluorine's high electronegativity can alter the electronic properties of the molecule, influencing its binding interactions with biological targets. The carbon-fluorine bond can participate in favorable intermolecular interactions, such as dipole-dipole and hydrogen bonds, with amino acid residues in the active site of an enzyme or receptor. This can lead to a higher binding affinity and, consequently, increased potency.
From a metabolic standpoint, the substitution of a hydrogen atom with a fluorine atom can block sites of oxidative metabolism. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes like cytochrome P450s. This increased metabolic stability can lead to a longer plasma half-life and improved bioavailability of the drug. For instance, the introduction of a fluorine atom into other heterocyclic scaffolds has been shown to enhance metabolic stability. While direct comparative studies on this compound are not extensively available, the general principles of fluorine in drug design strongly suggest a positive impact on the metabolic profile of these derivatives.
Future Perspectives and Research Trajectories for 3 Fluoro 5 1h Pyrazol 1 Yl Benzoic Acid and Analogs
Rational Design and Optimization of Novel Pyrazole-Benzoic Acid Architectures
The future development of potent and selective therapeutic agents based on the 3-fluoro-5-(1H-pyrazol-1-yl)benzoic acid scaffold hinges on rational, structure-based drug design. Structure-activity relationship (SAR) studies are fundamental to this effort, systematically modifying the core structure to enhance biological activity, selectivity, and pharmacokinetic properties. nih.govescholarship.org
Key areas for optimization include:
Substitution on the Pyrazole (B372694) Ring: The pyrazole ring is a versatile scaffold amenable to various substitutions. nih.gov The impact of adding different functional groups at positions 3, 4, and 5 of the pyrazole moiety can be profound. For instance, in other pyrazole series, substitutions have been shown to be crucial for activity against targets like fibroblast growth factor receptors (FGFR). nih.gov Future work will likely explore the introduction of diverse substituents—from simple alkyl and halogen groups to more complex heterocyclic rings—to probe interactions with target binding sites.
Modification of the Benzoic Acid Moiety: The benzoic acid group is a critical component, likely serving as a key interaction point with biological targets, for example, through hydrogen bonding. Future design strategies will involve altering the position and nature of the carboxylic acid group, or replacing it with bioisosteres such as tetrazoles or hydroxamic acids, to improve binding affinity and metabolic stability. nih.govresearchgate.net Studies on other pyrazole-benzoic acid derivatives have shown that the substitution pattern on the phenyl ring significantly influences inhibitory activity. nih.gov
Fluorine Substitution: The fluorine atom on the benzoic acid ring of the parent compound likely influences its electronic properties and metabolic stability. The strategic placement of additional fluorine atoms or other halogens on either the pyrazole or benzoic acid ring could further enhance potency and pharmacokinetic profiles, a common strategy in modern medicinal chemistry. nih.gov
Optimization efforts will aim to produce analogs with improved drug-like properties, including enhanced solubility, metabolic stability, and oral bioavailability, which are critical for advancing candidates into clinical development. acs.org
Exploration of Undiscovered Biological Targets and Therapeutic Applications
While the full biological profile of this compound is not yet defined, the broader class of pyrazole derivatives exhibits a vast range of pharmacological activities, suggesting numerous avenues for exploration. nih.govnih.gov Pyrazole-containing compounds have been identified as potent inhibitors of a wide array of enzymes and receptors, and future research should screen analogs against these target families.
Potential Therapeutic Areas:
Oncology: Pyrazole derivatives are well-established as anticancer agents, with many acting as kinase inhibitors. nih.govresearchgate.net Targets such as Aurora kinases, cyclin-dependent kinases (CDKs), Pim kinases, and Bruton's tyrosine kinase (BTK) are frequently inhibited by pyrazole scaffolds. nih.govacs.orgrjpbr.com Analogs of this compound should be evaluated for their potential to inhibit these and other kinases implicated in cancer, such as RET and those in the PI3K/AKT pathway. nih.govresearchgate.net
Inflammation and Pain: The pyrazole nucleus is central to well-known anti-inflammatory drugs like celecoxib (B62257). rjpbr.comnih.govresearchgate.net Future studies could explore the potential of new analogs as inhibitors of cyclooxygenase (COX) enzymes or other inflammatory mediators. jst.go.jpbenthamdirect.com Additionally, targets like the TRPV1 receptor, involved in pain signaling, have been successfully modulated by pyrazole-urea derivatives, suggesting a potential application in analgesia. youtube.com
Infectious Diseases: There is a growing body of evidence for the antibacterial and antifungal properties of pyrazole derivatives. mdpi.comnih.gov Some analogs have shown potent activity against drug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting novel targets such as fatty acid biosynthesis. nih.govnih.gov This presents a significant opportunity for developing new antibiotics based on the pyrazole-benzoic acid scaffold.
Other Diseases: The therapeutic potential of pyrazoles extends to fibrotic diseases, with some analogs inhibiting acid ceramidase, and cardiovascular conditions through the inhibition of angiotensin-converting enzyme (ACE). nih.gov These less-explored areas represent fertile ground for discovering novel applications for this chemical class.
A summary of established targets for various pyrazole derivatives is presented below, indicating promising starting points for screening new analogs.
| Target Class | Specific Examples | Potential Therapeutic Application |
| Protein Kinases | Aurora A/B, CDK2, Akt1, Pim-1, JAK2, FGFR, RET, BTK | Cancer, Inflammatory Disorders nih.govnih.govacs.orgrjpbr.comnih.gov |
| Inflammatory Enzymes | COX-2 | Inflammation, Pain rjpbr.comnih.gov |
| Bacterial Enzymes | Fatty Acid Biosynthesis Enzymes, DNA Gyrase | Infectious Diseases nih.govnih.gov |
| Other Enzymes | Meprin α/β, Lactate Dehydrogenase (LDH), ACE | Fibrosis, Cancer, Hypertension nih.govnih.gov |
| Ion Channels | TRPV1 | Pain youtube.com |
Development of Advanced Preclinical Models for Efficacy Testing
To validate the therapeutic potential of newly designed this compound analogs, robust and relevant preclinical models are essential. The choice of model will be dictated by the intended therapeutic application identified during initial screening.
Oncology Models: For anticancer applications, a tiered approach is necessary. Initial in vitro testing will involve cytotoxicity assays against a panel of human cancer cell lines, including those from lung, breast, colon, and pancreatic cancers. nih.govresearchgate.netmdpi.com Promising compounds would then advance to in vivo testing using mouse xenograft models, where human tumor cells are implanted in immunodeficient mice to assess the compound's ability to suppress tumor growth. acs.orgresearchgate.net For drug-resistant cancers, models like the H69AR small cell lung cancer line can be used to identify compounds that overcome resistance mechanisms. mdpi.com
Inflammation Models: The anti-inflammatory activity of novel pyrazole derivatives can be evaluated using well-established in vivo models. The carrageenan-induced paw edema model in rats is a standard method for assessing acute anti-inflammatory effects. nih.govjst.go.jp This model allows for the measurement of edema inhibition over time compared to control and standard drugs. rjpbr.combenthamdirect.com
Infectious Disease Models: For antibacterial candidates, efficacy can be tested in various infection models. For example, a mouse model of cryptosporidiosis was used to evaluate the in vivo efficacy of a pyrazole-based kinase inhibitor. nih.gov Similarly, models for systemic or localized bacterial infections can be employed to determine if a compound can reduce bacterial load and improve survival.
These preclinical studies are critical for establishing proof-of-concept and providing the necessary data to justify advancing the most promising compounds toward clinical trials.
Integration of High-Throughput Screening and Combinatorial Chemistry Approaches
To efficiently explore the vast chemical space around the this compound scaffold, modern drug discovery relies heavily on the integration of combinatorial chemistry and high-throughput screening (HTS).
Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds. nih.gov By using a common core structure and varying the substituents at key positions, hundreds or thousands of distinct analogs can be generated. For instance, a multicomponent reaction approach can be used to efficiently produce a diverse set of pyrazole derivatives. mdpi.com This method is significantly more efficient than traditional one-by-one synthesis.
Once these compound libraries are created, HTS enables the rapid screening of all analogs against a specific biological target or in a cell-based assay. nih.gov This automated process can quickly identify "hits"—compounds that exhibit a desired biological activity. These hits then become the starting point for more focused optimization efforts as described in the rational design section. This integrated approach accelerates the early stages of drug discovery, enabling researchers to identify promising lead compounds more quickly and cost-effectively. nih.gov
Potential for Combination Therapies and Synergistic Effects
A significant future direction for the clinical application of novel this compound analogs lies in their use as part of combination therapies. In complex diseases like cancer, combining drugs with different mechanisms of action is a standard and often more effective approach than monotherapy. frontiersin.org
Research has already demonstrated the potential for pyrazole derivatives to act synergistically with existing drugs. For example, certain pyrazole compounds have shown a significant synergistic effect when combined with the standard chemotherapeutic agent doxorubicin (B1662922) in breast cancer cell lines. nih.gov This synergy can lead to improved treatment outcomes and potentially allow for lower doses of toxic chemotherapy drugs, thereby minimizing side effects. nih.gov
Given that many pyrazole derivatives function as kinase inhibitors, there is strong potential for combining them with:
Standard Chemotherapy: To enhance the cytotoxic effects on cancer cells. nih.gov
Other Targeted Therapies: Combining two kinase inhibitors that target different signaling pathways can prevent the development of drug resistance. youtube.com
Immunotherapy: Kinase inhibitors can modulate the tumor microenvironment, potentially making tumors more susceptible to immune checkpoint inhibitors like PD-L1 inhibitors. frontiersin.org
Future preclinical and clinical studies should be designed to explore these combinations, identifying synergistic partnerships that could translate into more durable and effective treatments for patients. nih.gov
Application of Artificial Intelligence and Machine Learning in Lead Compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and will be instrumental in advancing the development of this compound analogs. researchgate.netmdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional methods.
Key applications of AI/ML in this context include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build robust QSAR models that correlate the structural features of pyrazole analogs with their biological activity. nih.gov These models can then predict the potency of virtual, not-yet-synthesized compounds, allowing researchers to prioritize the most promising candidates for synthesis and testing. acs.org
De Novo Drug Design: Generative AI models can design entirely new molecular structures that are optimized for a specific biological target. researchgate.net Trained on existing databases of pyrazole compounds and their activities, these models can propose novel pyrazole-benzoic acid architectures with a high probability of being active and possessing favorable drug-like properties.
Pharmacokinetic and Toxicity Prediction: Predicting a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties early in the discovery process is crucial. ML models can be trained to predict these properties from a compound's structure, helping to filter out candidates that are likely to fail later in development due to poor pharmacokinetics or toxicity. researchgate.net
By integrating AI and ML into the research pipeline, the discovery and optimization of novel pyrazole-benzoic acid-based therapeutics can be significantly accelerated, making the process more efficient and cost-effective. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-fluoro-5-(1H-pyrazol-1-yl)benzoic acid, and how are intermediates characterized?
- Methodology : The synthesis typically involves coupling reactions between fluorinated benzoic acid precursors and pyrazole derivatives. For example:
- Step 1 : Functionalization of 3-fluoro-5-bromobenzoic acid via Suzuki-Miyaura cross-coupling with 1H-pyrazole-1-boronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent system like toluene/ethanol (1:1) with potassium carbonate as a base .
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization using , , and LC-MS to confirm regioselectivity and purity .
Q. How does the fluorine substituent influence the compound’s reactivity and binding to biological targets?
- Mechanistic Insight : The electron-withdrawing fluorine at the 3-position enhances electrophilicity of the benzoic acid moiety, facilitating covalent interactions with nucleophilic residues (e.g., lysine or cysteine) in enzyme active sites . This is critical for modulating enzymatic activity, as seen in studies of analogous fluorinated benzoic acids interacting with oxidoreductases .
- Validation : Competitive inhibition assays (e.g., IC₅₀ determination via UV-Vis spectroscopy) and molecular docking simulations .
Q. What standard analytical techniques are used to confirm the structure and purity of this compound?
- Methods :
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX software for refinement .
- FTIR : Confirm carboxylic acid (–COOH) and pyrazole C–N stretching vibrations (~1680 cm⁻¹ and ~1550 cm⁻¹, respectively) .
- Elemental analysis : Validate empirical formula (e.g., C₁₀H₇FN₂O₂) .
Advanced Research Questions
Q. How can conflicting crystallographic data on fluorinated benzoic acid derivatives be resolved?
- Case Study : Discrepancies in hydrogen-bonding patterns between computational models (DFT) and experimental X-ray data may arise from solvent effects or dynamic disorder.
- Resolution Strategy :
- Collect high-resolution data (synchrotron source, <1 Å resolution) and refine using SHELXL with anisotropic displacement parameters .
- Compare with solid-state NMR to validate proton positions in crystalline lattices .
Q. What strategies optimize regioselectivity in pyrazole coupling reactions for derivatives of this compound?
- Experimental Design :
- Screen ligands (e.g., XPhos vs. SPhos) to control Pd-catalyzed cross-coupling regioselectivity .
- Use directing groups (e.g., –COOH) to favor para-substitution on the benzene ring, as demonstrated in analogous pyridyl-benzoic acid syntheses .
- Data Analysis : Monitor reaction progress via to track fluorine environment changes .
Q. How does this compound interact with metalloenzymes, and what are the implications for drug design?
- Mechanistic Study :
- The compound’s pyrazole nitrogen and carboxylate groups act as bidentate ligands for metal ions (e.g., Zn²⁺ in matrix metalloproteinases).
- Validate via ICP-MS (metal binding quantification) and kinetic assays to measure enzyme inhibition (e.g., values) .
Q. What computational methods predict the stability of this compound under physiological conditions?
- Approach :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
